Hydrochlorothiazide-d2 is the labelled analogue of Hydrochlorothiazide. Hydrochlorothiazide is a diuretic drug used for the treatment of hypertension, diabetes insipidus and renal tubular acidosis.
Hydrochlorothiazide-d2
CAS No.: 1219798-89-6
Cat. No.: VC0196425
Molecular Formula: C7H8ClN3O4S2
Molecular Weight: 299.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1219798-89-6 |
---|---|
Molecular Formula | C7H8ClN3O4S2 |
Molecular Weight | 299.8 g/mol |
IUPAC Name | 6-chloro-3,3-dideuterio-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Standard InChI | InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i3D2 |
Standard InChI Key | JZUFKLXOESDKRF-SMZGMGDZSA-N |
Isomeric SMILES | [2H]C1(NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)[2H] |
Canonical SMILES | C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Appearance | White to Off-White Solid |
Melting Point | 265-267°C |
Chemical Properties and Structure
Molecular Identification
Hydrochlorothiazide-d2 is a deuterium-labeled analog of hydrochlorothiazide, where two hydrogen atoms are replaced with deuterium atoms (heavy hydrogen isotopes). The compound is specifically identified by the following properties:
Parameter | Value |
---|---|
PubChem CID | 76973170 |
Molecular Formula | C7H8ClN3O4S2 |
Molecular Weight | 299.8 g/mol |
CAS Number | 1219798-89-6 |
Creation Date | 2014-08-25 |
Modification Date | 2025-03-29 |
The deuteration specifically occurs at the 3,3-positions of the molecule, which is reflected in one of its synonyms: HYDROCHLOROTHIAZIDE-3,3-D2 .
Structural Characteristics
Hydrochlorothiazide-d2 maintains the core structure of the parent compound hydrochlorothiazide, which is 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide. The key difference is the replacement of two hydrogen atoms with deuterium atoms at the 3-position of the benzothiadiazine ring structure. This strategic deuteration creates a compound that behaves nearly identically to hydrochlorothiazide in most chemical and biological contexts but can be distinguished through mass spectrometry due to the mass difference .
Comparison with Non-deuterated Hydrochlorothiazide
The following table compares key properties of Hydrochlorothiazide-d2 with its parent compound:
Property | Hydrochlorothiazide | Hydrochlorothiazide-d2 |
---|---|---|
Molecular Formula | C7H8ClN3O4S2 | C7H6D2ClN3O4S2 |
Molecular Weight | 297.7 g/mol | 299.8 g/mol |
PubChem CID | 3639 | 76973170 |
Mass Difference | - | +2.0 amu |
Pharmacological Activity | Active diuretic | Identical to parent (in theory) |
Primary Use | Therapeutic (diuretic/antihypertensive) | Analytical standard |
The mass difference of 2 atomic mass units allows Hydrochlorothiazide-d2 to be distinguished from the non-deuterated compound in mass spectrometric analysis, making it ideal for use as an internal standard .
Analytical Applications
Use as an Internal Standard
Hydrochlorothiazide-d2 serves a crucial role in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The primary application exploits the isotope dilution technique, which enhances the accuracy and precision of quantitative analysis.
In bioanalytical methods, Hydrochlorothiazide-d2 functions as an ideal internal standard because it:
-
Co-elutes with hydrochlorothiazide during chromatographic separation
-
Undergoes identical ionization in the mass spectrometer
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Can be distinguished from hydrochlorothiazide by its mass difference
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Compensates for matrix effects and variability in sample preparation
Researchers have successfully implemented this approach in pharmacokinetic studies and bioequivalence assessments, as demonstrated in a study by Patel et al. where deuterated analogs were used for the simultaneous determination of hydrochlorothiazide and ramipril in human plasma .
Bioequivalence and Pharmacokinetic Studies
Hydrochlorothiazide-d2 plays a vital role in bioequivalence studies of hydrochlorothiazide formulations. In a notable investigation of hydrochlorothiazide and ramipril tablet formulation, researchers developed an isotope dilution selective LC-ESI-MS/MS method that employed deuterated analogs as internal standards. This approach allowed for precise quantitation of hydrochlorothiazide in plasma samples from nine healthy Indian subjects who participated in a bioequivalence study of a 25 mg hydrochlorothiazide and 5 mg ramipril tablet formulation .
The method validation demonstrated:
Parameter | Result for Hydrochlorothiazide Analysis |
---|---|
Concentration Range | 0.750–300 ng/mL |
Mean Extraction Recovery | >86.0% across all QC levels |
Matrix Effect | Successfully evaluated and addressed |
Method Reproducibility | Verified through reanalysis of 42 incurred samples |
The use of Hydrochlorothiazide-d2 as an internal standard significantly contributed to the method's sensitivity, accuracy, and precision .
Challenges in Analytical Method Development
Researchers have noted several challenges when developing analytical methods using Hydrochlorothiazide-d2 as an internal standard. One particular difficulty involves the evaluation of matrix effects in biological samples. Plasma components, including endogenous compounds, exogenous substances, and phospholipids, can interfere with the analysis of both hydrochlorothiazide and its deuterated analog.
A study by Patel et al. specifically addressed these challenges:
"In the last decade, there have been several detailed studies regarding matrix effect... The presence of endogenous, exogenous and phospholipids in matrix and especially in plasma makes the analyte extraction from sample and its final analysis very tricky and interesting. Identification and removal of matrix effect are very important tasks when analysis is performed in biological matrix."
The research team systematically investigated matrix effects and developed appropriate strategies to mitigate these challenges, resulting in a robust analytical method for the simultaneous determination of hydrochlorothiazide and ramipril using deuterated internal standards.
Comparison with Other Isotopically Labeled Variants
Hydrochlorothiazide-D2, 15N2
Beyond Hydrochlorothiazide-d2, researchers have developed additional isotopically labeled variants to meet specific analytical needs. One such compound is Hydrochlorothiazide-D2, 15N2, which incorporates both deuterium and nitrogen-15 isotopes.
Parameter | Value |
---|---|
PubChem CID | 53394725 |
Molecular Formula | C7H6D2Cl15N2N1O4S2 |
Molecular Weight | 301.7 g/mol |
CAS Number | 1215071-04-7 |
Creation Date | 2011-10-30 |
Modification Date | 2025-02-15 |
This compound offers an even greater mass shift compared to the parent molecule, potentially providing improved selectivity in complex analytical matrices .
Hydrochlorothiazide-13C,d2
Another variant, Hydrochlorothiazide-13C,d2 (CAS: 1190006-03-1), incorporates both carbon-13 and deuterium labels. This dual-labeled compound provides additional mass separation from the parent molecule, which can be particularly useful in ultra-sensitive analytical applications.
As described in the literature:
"Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs."
This variant has been employed as an internal standard in pharmacokinetic studies, including a bioequivalence assessment of a fixed-dose combination formulation, where "Hydrochlorothiazide-13C-d2 was utilized as the internal standard."
Applications in Pharmaceutical Research
Pharmacokinetic Analysis
The primary application of Hydrochlorothiazide-d2 is in pharmacokinetic studies of hydrochlorothiazide, which is a widely prescribed thiazide diuretic used for treating hypertension and edema. Understanding the pharmacokinetic profile of hydrochlorothiazide is essential for optimizing its clinical use.
Key pharmacokinetic parameters of hydrochlorothiazide that can be accurately measured using Hydrochlorothiazide-d2 as an internal standard include:
Parameter | Typical Values for Hydrochlorothiazide |
---|---|
Bioavailability | 65-75% |
Tmax | 1-5 hours |
Cmax | 70-490 ng/mL (following 12.5-100 mg doses) |
Volume of Distribution | 0.83-4.19 L/kg |
Protein Binding | 40-68% |
Metabolism | Not metabolized |
Elimination | Unchanged in urine |
Half-life | 5.6-14.8 hours |
The use of Hydrochlorothiazide-d2 in analytical methods allows researchers to precisely quantify hydrochlorothiazide in plasma samples, leading to accurate determination of these pharmacokinetic parameters .
Bioequivalence Testing
Hydrochlorothiazide-d2 plays a critical role in bioequivalence studies, which are essential for the approval of generic hydrochlorothiazide formulations. These studies compare the pharmacokinetic profiles of a test formulation against a reference product to establish therapeutic equivalence.
In a notable bioequivalence study:
"The pharmacokinetic results of hydrochlorothiazide were similar to those of fimasartan and amlodipine. The mean plasma concentration-time profile of hydrochlorothiazide of the test drug was similar to that of the reference drug. The values of the pharmacokinetic parameters Cmax and AUClast calculated for the reference drug were 161.79 μg/L and 1076.21 h·μg/L, while those for the test drug were 182.73 μg/L and 1136.49 h·μg/L, respectively. Both geometric mean ratios (GMRs) for Cmax and AUClast fell within the conventional bioequivalent criteria of 0.8 to 1.25."
The accuracy of these measurements, essential for regulatory approval, is substantially enhanced through the use of isotopically labeled internal standards like Hydrochlorothiazide-d2.
Future Perspectives and Emerging Applications
Advanced Analytical Techniques
As analytical technologies continue to evolve, the applications of Hydrochlorothiazide-d2 are likely to expand. Emerging techniques such as high-resolution mass spectrometry, two-dimensional chromatography, and ion mobility spectrometry may further enhance the utility of deuterated standards in pharmaceutical analysis.
Researchers are exploring novel approaches such as "periodical polarity switching" in mass spectrometry, which has been successfully applied in the simultaneous determination of hydrochlorothiazide and ramipril. This technique, combined with deuterated internal standards, offers "high sensitivity gained by gradient elution, which are the main advantages of this new method in comparison to the published ones."
Expansion to Clinical Applications
While currently focused on research and analytical applications, Hydrochlorothiazide-d2 and other isotopically labeled compounds may find expanded roles in clinical settings. For instance, they could potentially be used as tracers in personalized medicine approaches to measure individual variations in drug disposition and response.
The growing interest in precision medicine and individual pharmacokinetic profiling suggests that isotopically labeled standards like Hydrochlorothiazide-d2 will continue to play crucial roles in both research and clinical contexts.
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